

Application Notes and Protocols for CPI-1205 (Lirametostat) in Epigenetic Research

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Compound of Interest

Compound Name: CPI-905

Cat. No.: B15586774

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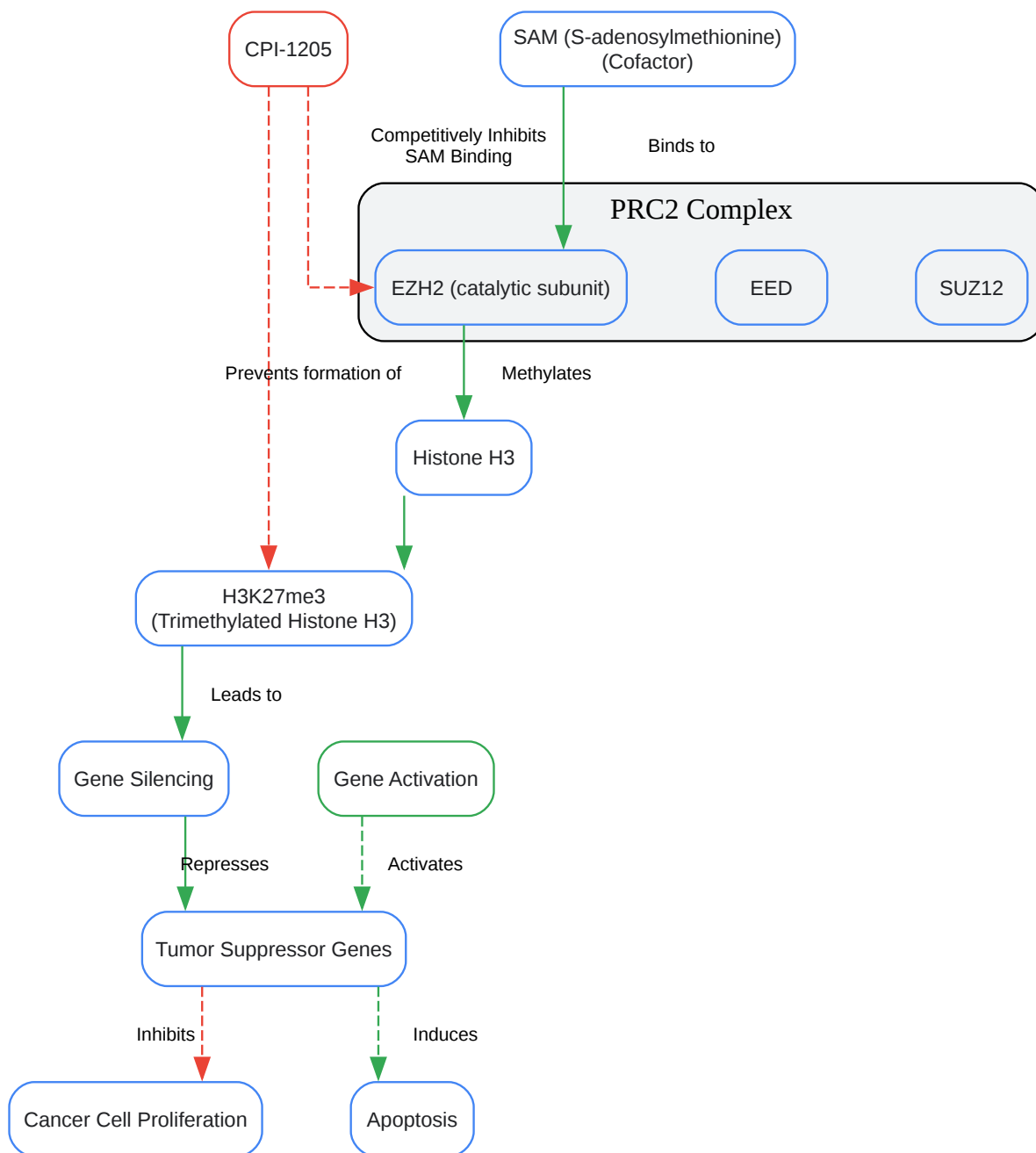
Introduction

These application notes provide a comprehensive overview of the experimental application of CPI-1205 (also known as Lirametostat), a potent and selective small molecule inhibitor of the histone methyltransferase EZH2. While the initial inquiry specified **CPI-905**, available research indicates that **CPI-905** was an early-stage, less potent precursor. The development and extensive characterization of its successor, CPI-1205, and the related compound CPI-360, provide a more robust foundation for experimental design in epigenetic research.[1]

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key target for therapeutic development.[2][4][5][6] CPI-1205 is an orally bioavailable inhibitor that selectively targets both wild-type and mutated forms of EZH2, leading to a reduction in H3K27me3 levels and subsequent reactivation of silenced tumor suppressor genes.[2][5] This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for the use of CPI-1205 and its analogs in both in vitro and in vivo settings.

Mechanism of Action

CPI-1205 is a selective inhibitor of EZH2.[2] By competing with the cofactor S-adenosyl-L-methionine (SAM), it blocks the methyltransferase activity of the PRC2 complex.[7] This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3][8] The reduction in global H3K27me3 levels leads to the reactivation of silenced genes, including tumor suppressors, which can induce cell cycle arrest, apoptosis, and a decrease in the proliferation of cancer cells that are dependent on EZH2 activity.[9][10][11]



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Figure 1: Mechanism of Action of CPI-1205.

Quantitative Data

The following tables summarize the key quantitative parameters for CPI-1205 and the related, potent EZH2 inhibitor CPI-360.

Table 1: In Vitro Potency of CPI-1205 and CPI-360

Compound	Target	IC50	Cell Line	EC50 (H3K27me3 reduction)	Reference
CPI-1205	EZH2	2 nM	-	-	[9]
CPI-1205	EZH1	52 nM	-	-	[9]
CPI-360	EZH2 (WT)	< 1 nM	-	-	[7]
CPI-360	EZH2 (Y641N)	~5 nM	-	-	[7]
CPI-360	EZH1	102.3 nM	-	-	[11]
CPI-360	-	-	KARPAS-422	56 nM	[11]
CPI-360	-	-	HeLa	75 nM	[11]

Table 2: In Vivo Efficacy of CPI-360

Animal Model	Cell Line Xenograft	Dosage	Administraction	Tumor Growth Reduction	Reference
Mice	KARPAS-422	200 mg/kg, twice daily	Subcutaneous (s.c.)	44%	[11]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

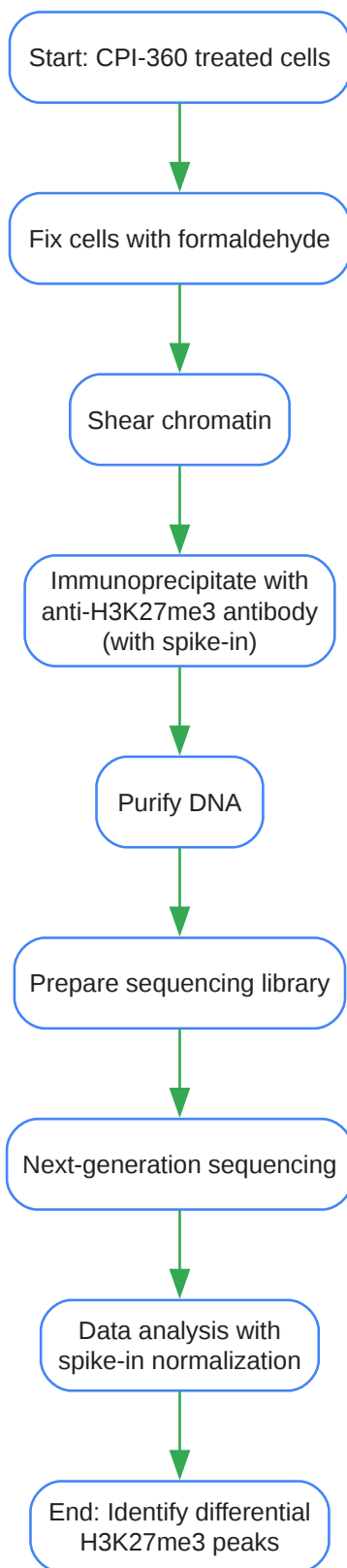
This protocol describes a method to assess the effect of CPI-1205 on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., KARPAS-422 for lymphoma)
- Complete cell culture medium
- CPI-1205 (Lirametostat)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
- **Compound Preparation:** Prepare a 10 mM stock solution of CPI-1205 in DMSO. Create a serial dilution of CPI-1205 in complete medium to achieve final concentrations ranging from 1 nM to 10 μ M. Include a DMSO-only vehicle control.
- **Treatment:** Add 100 μ L of the diluted CPI-1205 or vehicle control to the appropriate wells.
- **Incubation:** Incubate the plate for 4 to 10 days, as the effects of EZH2 inhibition on cell viability can be delayed.[\[10\]](#)
- **Viability Assessment:** On the day of measurement, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
- **Data Analysis:** Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.



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